molecular formula C7H4F3NaO2S B1290565 Sodium 3-(trifluoromethyl)benzene-1-sulfinate CAS No. 118849-61-9

Sodium 3-(trifluoromethyl)benzene-1-sulfinate

Cat. No. B1290565
CAS RN: 118849-61-9
M. Wt: 232.16 g/mol
InChI Key: LPUWNZIPTPFGDE-UHFFFAOYSA-M
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Description

Sodium 3-(trifluoromethyl)benzene-1-sulfinate is a chemical compound with the molecular formula C7H4F3NaO2S. It has a molecular weight of 232.16 . This compound is used in scientific research .


Synthesis Analysis

The synthesis of sodium sulfinates, including Sodium 3-(trifluoromethyl)benzene-1-sulfinate, has been a growing field over the last decade . Sodium sulfinates are emerging as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .


Molecular Structure Analysis

The molecular structure of Sodium 3-(trifluoromethyl)benzene-1-sulfinate consists of a benzene ring with a trifluoromethyl group (CF3) and a sulfinic acid group (SO2Na) attached to it .

Scientific Research Applications

Synthesis of Organosulfur Compounds

Sodium 3-(trifluoromethyl)benzene-1-sulfinate, as a type of sodium sulfinate, is a powerful building block for the synthesis of organosulfur compounds . It can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .

Preparation of Sulfonamides

Sodium sulfinates, including Sodium 3-(trifluoromethyl)benzene-1-sulfinate, have been used in the synthesis of sulfonamides . Sulfonamides are a significant class of compounds in medicinal chemistry with various therapeutic applications.

Synthesis of Sulfides and Sulfones

Sodium sulfinates can be used to synthesize sulfides and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . These compounds have various applications in pharmaceuticals and agrochemicals.

Ring-Closing Sulfonylation

Sodium sulfinates have been used in sulfonyl radical-triggered ring-closing sulfonylation . This method provides a new approach to synthesize cyclic compounds with sulfonyl groups.

Multicomponent Reactions

Sodium sulfinates can participate in multicomponent reactions . These reactions are a type of chemical reaction in which three or more reactants combine to form a product.

Site-Selective C–H Sulfonylation

Sodium sulfinates have shown promising results in site-selective C–H sulfonylation . This reaction is a type of carbon-hydrogen bond activation that allows for the direct functionalization of C–H bonds.

Photoredox Catalytic Transformations

Sodium sulfinates can be used in photoredox catalytic transformations . This is a type of reaction that uses light to excite a photocatalyst, which can then transfer electrons to other molecules.

Electrochemical Synthesis

Sodium sulfinates, including Sodium 3-(trifluoromethyl)benzene-1-sulfinate, can be synthesized electrochemically . This method provides a sustainable and green approach to the synthesis of these compounds.

properties

IUPAC Name

sodium;3-(trifluoromethyl)benzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2S.Na/c8-7(9,10)5-2-1-3-6(4-5)13(11)12;/h1-4H,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUWNZIPTPFGDE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)[O-])C(F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-(trifluoromethyl)benzene-1-sulfinate

CAS RN

118849-61-9
Record name sodium 3-(trifluoromethyl)benzene-1-sulfinate
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